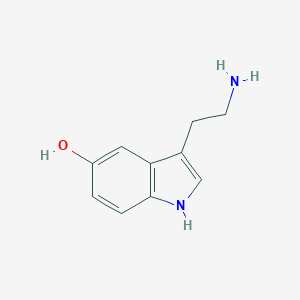
Patent
US05272143
Procedure details


For the experiment, helical segments of the basilar artery of pigs were used which were isolated from pig brains supplied by a slaughterhouse. Each strip was fixed in an organ bath consisting of 10 ml of a modified Tyrode solution such that the tissue was under a tension of 10 mN. Tyrode solution is an aqueous solution containing per liter 150.0 mmol of NaCl, 4.0 mmol of KCl, 1.8 mmol of CaCl2.2H2O, 1.1 mmol of MgCl2.6H2O, 25.0 mmol NaHCO3, 0.3 mmol of NaH2PO4.H2O and 11.1 mmol of glucose. The solution was modified by adding 10-8 mol/l of indomethacin, 10-7 mol/l of atropine and 10-7 mol/l of propanolol and adjusted to pH=7.4. The bath was aerated with a mixture of 95% O2 and 5% CO2. After an equilibration phase of 1 hour a contraction of the tissue was produced twice, in each case by addition of serotonin at a concentration of 10-5 mol/l and the preparation was subsequently washed out. The contraction effect was then measured with increasing serotonin concentration and a cumulative concentration effect curve for serotonin was drawn up. A cumulative concentration effect curve was drawn up for the test substance on the same preparation (after washing out again).




[Compound]
Name
CaCl2.2H2O
Quantity
1.8 mmol
Type
reactant
Reaction Step Two

[Compound]
Name
MgCl2.6H2O
Quantity
1.1 mmol
Type
reactant
Reaction Step Two


[Compound]
Name
NaH2PO4.H2O
Quantity
0.3 mmol
Type
reactant
Reaction Step Two



Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[Na+].[Cl-].[Cl-].[K+].C([O-])(O)=O.[Na+].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C[C:23]1[N:31](C(C2C=CC(Cl)=CC=2)=O)[C:30]2[CH:29]=[CH:28][C:27]([O:41]C)=[CH:26][C:25]=2[C:24]=1[CH2:43][C:44](O)=O.C[N:48]1[C@@H]2C[C@@H](OC(C(C3C=CC=CC=3)CO)=O)C[C@H]1CC2.CC(NC[C@H](O)COC1C=CC=C2C=CC=CC=12)C.O=O.C(=O)=O>>[CH:28]1[C:27]([OH:41])=[CH:26][C:25]2[C:24]([CH2:43][CH2:44][NH2:48])=[CH:23][NH:31][C:30]=2[CH:29]=1 |f:0.1,2.3,4.5|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
150 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
[Compound]
|
Name
|
CaCl2.2H2O
|
|
Quantity
|
1.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
MgCl2.6H2O
|
|
Quantity
|
1.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
[Compound]
|
Name
|
NaH2PO4.H2O
|
|
Quantity
|
0.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
11.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
|
|
Name
|
atropine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)NC[C@@H](COC=1C=CC=C2C1C=CC=C2)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were isolated from pig brains
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Each strip was fixed in an organ bath
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C=C1O)C(=CN2)CCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
